molecular formula C14H21NO2 B5820142 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine

4-[2-(3,5-dimethylphenoxy)ethyl]morpholine

Cat. No. B5820142
M. Wt: 235.32 g/mol
InChI Key: UCOHUVMMQTZDBB-UHFFFAOYSA-N
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Description

4-[2-(3,5-dimethylphenoxy)ethyl]morpholine, also known as DMPEM, is a synthetic compound that belongs to the class of morpholine derivatives. It was first synthesized in 1975 by a group of researchers at the University of California, San Francisco. DMPEM has shown promising potential in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is not yet fully understood, but it is believed to act as a modulator of various cellular signaling pathways. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in the regulation of cell growth and differentiation. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine also appears to modulate the activity of various ion channels, including potassium channels, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent for various diseases. 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a range of experimental techniques, including cell culture studies and in vivo animal models. However, like any experimental compound, 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has its limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several potential future directions for research on 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine. One possible direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to further investigate its mechanism of action and how it modulates cellular signaling pathways. Finally, there is a need for further studies on the safety and toxicity of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine, particularly in the context of potential clinical applications.

Synthesis Methods

The synthesis of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 4-(3,5-dimethylphenoxy)-1-chlorobutane, which is then reacted with morpholine to form 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine. The synthesis method of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is relatively simple and efficient, making it a popular choice for scientific research.

Scientific Research Applications

4-[2-(3,5-dimethylphenoxy)ethyl]morpholine has been extensively studied for its potential in various scientific research applications. One of the most notable applications of 4-[2-(3,5-dimethylphenoxy)ethyl]morpholine is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[2-(3,5-dimethylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12-9-13(2)11-14(10-12)17-8-5-15-3-6-16-7-4-15/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOHUVMMQTZDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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